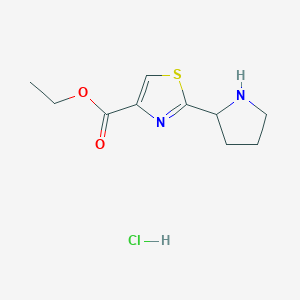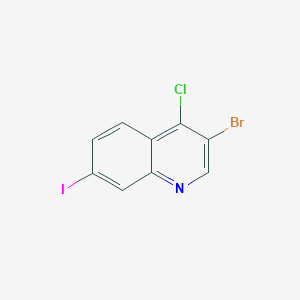
3-Bromo-4-chloro-7-iodo-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chloro-7-iodo-quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine, chlorine, and iodine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-7-iodo-quinoline typically involves the halogenation of quinoline derivatives. One common method is the sequential halogenation of quinoline using bromine, chlorine, and iodine under controlled conditions. The reaction conditions often include the use of solvents like acetic acid or nitrobenzene and catalysts such as iron or copper salts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the environmental impact of the halogenation process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-7-iodo-quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the quinoline ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different quinoline derivatives with varying oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides. Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
3-Bromo-4-chloro-7-iodo-quinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: It is used in the development of organic semiconductors and light-emitting materials for electronic devices.
Chemical Biology: The compound is employed in the design of chemical probes for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-7-iodo-quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms in the compound enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chloroquinoline: Lacks the iodine atom, which may result in different reactivity and biological activity.
4-Chloro-7-iodoquinoline: Lacks the bromine atom, affecting its chemical properties and applications.
3-Bromo-7-iodoquinoline:
Uniqueness
3-Bromo-4-chloro-7-iodo-quinoline is unique due to the presence of all three halogen atoms, which provides a versatile platform for chemical modifications and enhances its potential for diverse applications in medicinal chemistry, materials science, and chemical biology .
Properties
Molecular Formula |
C9H4BrClIN |
|---|---|
Molecular Weight |
368.39 g/mol |
IUPAC Name |
3-bromo-4-chloro-7-iodoquinoline |
InChI |
InChI=1S/C9H4BrClIN/c10-7-4-13-8-3-5(12)1-2-6(8)9(7)11/h1-4H |
InChI Key |
SAJQGSXBHZVFKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1I)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole](/img/structure/B15123621.png)
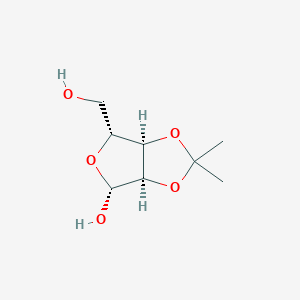
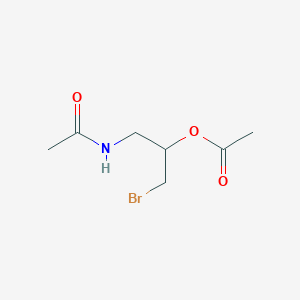
![5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}furan-2-carboxamide](/img/structure/B15123640.png)
![2-Methoxy-5-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}sulfonyl)benzamide](/img/structure/B15123642.png)
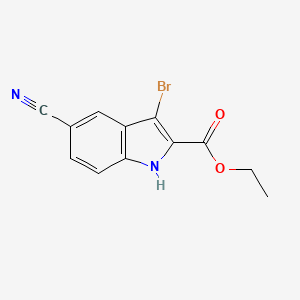
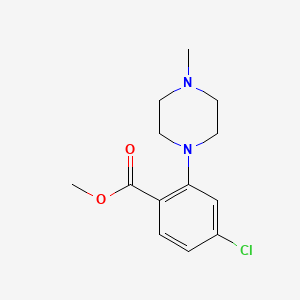
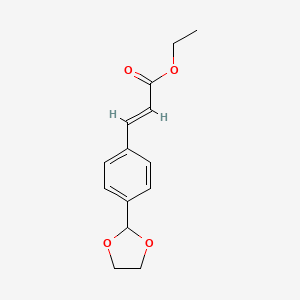
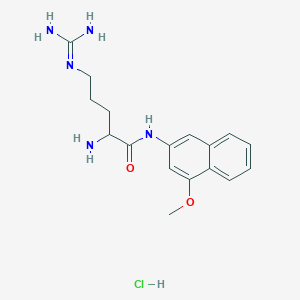
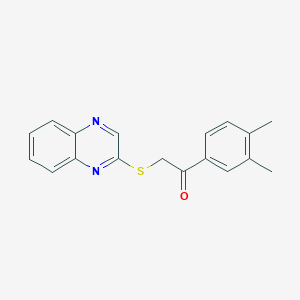
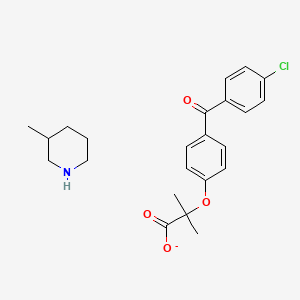
![Exo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-aminedihydrochloride](/img/structure/B15123694.png)
